![molecular formula C25H32N4O2 B2664044 N-间二甲苯基-4-吗啉-4-基[1]苯并呋喃[3,2-d]嘧啶-2-甲酰胺 CAS No. 1116074-21-5](/img/structure/B2664044.png)

N-间二甲苯基-4-吗啉-4-基[1]苯并呋喃[3,2-d]嘧啶-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

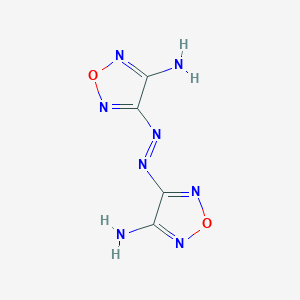

“N-mesityl-4-morpholin-4-yl1benzofuro[3,2-d]pyrimidine-2-carboxamide” is a chemical compound that is part of the pyrimidine class . Pyrimidines are a group of heterocyclic organic compounds that are vital to many biological processes, including the structure of DNA and RNA . They have been the focus of much research due to their potential in the development of new anticancer drugs .

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as “N-mesityl-4-morpholin-4-yl1benzofuro[3,2-d]pyrimidine-2-carboxamide”, involves a variety of methods . One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent . Another method involves heating 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate .Molecular Structure Analysis

Pyrimidine derivatives are characterized by a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . The structure of these compounds allows for a wide range of structural diversity, including analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at the 2, 4, 5, and 6 positions .Chemical Reactions Analysis

The N-mesityl group in NHC-catalyzed reactions has been found to accelerate the formation of the Breslow intermediate, a key step in many NHC-catalyzed reactions . This effect is particularly pronounced in reactions of α-functionalized aldehydes, including annulations, oxidations, and redox reactions .科学研究应用

PI3K-AKT-mTOR 通路抑制

与吗啉衍生物在结构上相关的化合物,如 4-(嘧啶-4-基)吗啉,已被公认为抑制 PI3K 和 PIKKs 通路的特权支架。这些化合物凭借其吗啉氧原子,形成关键的氢键相互作用,并在更广泛的激酶组中传达选择性,这对于癌症治疗和细胞信号通路研究至关重要 (霍布斯等人,2019 年)。

吡啶并[3,4-d]嘧啶的合成

另一个应用涉及合成 4-氨基取代的 7-苄基-2-吗啉-4-基-5,6,7,8-四氢吡啶并[3,4-d]嘧啶,展示了吗啉衍生物在创建生物活性杂环化合物中的多功能性。这些化合物通过缩合反应合成,突出了它们在药物化学和药物合成中的潜力 (库兹涅佐夫等人,2007 年)。

肾素抑制

吗啉和嘧啶的衍生物已应用于新型肾素抑制剂的发现中。这些化合物的结构修饰导致了它们的药代动力学特征的增强,同时保持了有效的肾素抑制活性。这一应用对于高血压和心血管疾病的治疗开发具有重要意义 (德原等人,2018 年)。

抗菌活性

吗啉衍生物也已被合成并评估了其对各种细菌和真菌病原体的抗菌活性。这项研究有助于在抗生素耐药性不断上升的情况下持续寻找新的抗菌剂 (德瓦拉塞蒂等人,2019 年)。

抗惊厥活性

已探索了由吗啉和其他环状 β-二羰基前体合成的烯胺酮的抗惊厥活性。这一应用对于开发癫痫和其他癫痫发作疾病的新治疗方法至关重要,其中一些化合物表现出有效的活性且神经毒性最小 (埃达菲奥格等人,1992 年)。

作用机制

While the specific mechanism of action for “N-mesityl-4-morpholin-4-yl1benzofuro[3,2-d]pyrimidine-2-carboxamide” is not detailed in the search results, pyrimidine derivatives have been studied for their anticancer activity . Their structure allows them to interfere with the function of DNA and RNA, making them potential candidates for novel anticancer drugs .

未来方向

The future of pyrimidine research is promising, with many novel pyrimidine derivatives being designed and developed for their anticancer activity . The structure-activity relationship (SAR) of these compounds is a key area of focus, with the aim of developing more potent and efficacious anticancer drugs .

属性

IUPAC Name |

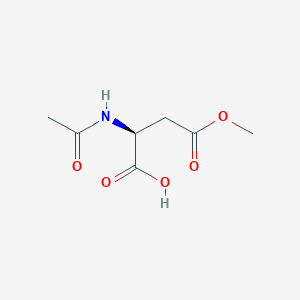

N-[2-(cyclohexen-1-yl)ethyl]-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N4O2/c1-19-12-17-29(18-13-19)23-25(28-16-15-26-23)31-22-9-7-21(8-10-22)24(30)27-14-11-20-5-3-2-4-6-20/h5,7-10,15-16,19H,2-4,6,11-14,17-18H2,1H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJVIGAVUTJUFMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCCC4=CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-difluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B2663961.png)

![1-Ethyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2,3-dioxo-4H-quinoxaline-6-carboxamide](/img/structure/B2663962.png)

![7-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2663967.png)

![Tert-butyl (1S,2R,4S,6R)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate](/img/structure/B2663969.png)

![N-(3-methoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2663972.png)

![7-[2-(4-Fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-2-methylchromen-4-one](/img/structure/B2663974.png)

![4-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2663977.png)

![8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-7-[(2,5-dimethylphenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2663978.png)

![[2-Amino-2-(4-methoxyphenyl)ethyl]dimethylamine](/img/structure/B2663981.png)

![6-(Furan-2-yl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2663983.png)